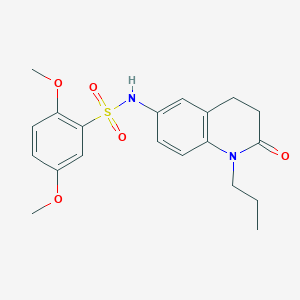

2,5-dimethoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of tetrahydroisoquinoline derivatives, including those related to the target molecule, often involves multi-step chemical reactions that incorporate the benzenesulfonamide moiety into the tetrahydroisoquinoline scaffold. These processes are designed to achieve high selectivity and potency towards specific biological targets, such as human beta3 adrenergic receptors (Parmee et al., 2000). Synthesis strategies may include condensation, cyclization, and functional group modifications to incorporate dimethoxy and sulfonamide functionalities efficiently.

Molecular Structure Analysis

The molecular structure of related tetrahydroisoquinoline compounds has been elucidated through techniques like X-ray crystallography, revealing detailed insights into the conformation and stereochemistry of these molecules. The structural data provide a basis for understanding the molecular interactions and binding affinities with biological targets. For instance, the crystal structure analysis of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide offers insights into the molecular docking and potential biological activities of such compounds (Al-Hourani et al., 2016).

Chemical Reactions and Properties

Compounds similar to the one participate in a variety of chemical reactions, reflecting their reactive functional groups. The benzenesulfonamide moiety, in particular, plays a crucial role in the biological activity of these molecules, often serving as a pivotal point for chemical modifications. Reactions such as sulfonation, amidation, and alkylation are common in modifying the chemical structure to enhance biological activity or specificity (Buemi et al., 2019).

Wissenschaftliche Forschungsanwendungen

Antitumor Applications

Novel tetrahydroquinoline derivatives, including compounds similar to the one , have been synthesized and evaluated for their antitumor activity. For instance, a study by Alqasoumi et al. (2010) explored the synthesis of tetrahydroquinoline derivatives and found that certain compounds showed potent antitumor efficacy, even outperforming the reference drug Doxorubicin in some cases (Alqasoumi et al., 2010).

Antimicrobial Applications

Compounds with structures similar to the one have been synthesized for potential use as antimicrobial agents. For example, a study synthesized new compounds of quinoline clubbed with sulfonamide moiety and evaluated them for antimicrobial activity. The compounds showed significant activity against Gram-positive bacteria (Biointerface Research in Applied Chemistry, 2019).

Potential in Treating Epilepsy

Research has investigated compounds like CFM-2 and THIQ-10c, which are structurally related to the one , for their potential in treating epilepsy. These non-competitive AMPA receptor antagonists have shown effects on epileptic spike-wave discharges in animal models, suggesting potential applications in absence epilepsy (Citraro et al., 2006).

Inhibition of Carbonic Anhydrases

Isoquinolinesulfonamides, structurally related to the compound , have been studied for their ability to inhibit human carbonic anhydrases (hCAs), showing selectivity toward therapeutically relevant isozymes. This could have implications in designing selective inhibitors for cancer-associated and neuronal hCAs (Mader et al., 2011).

Catalysis in Chemical Synthesis

Ruthenium complexes containing aromatic sulfonamides have been synthesized and evaluated as catalysts in the transfer hydrogenation of acetophenone derivatives. This suggests potential applications in organic synthesis and industrial chemistry (Dayan et al., 2013).

Synthesis of Alkaloids

Compounds similar to the one have been used in the synthesis of various alkaloids, including benzylisoquinolines and tetrahydroprotoberberines. This highlights their potential utility in the synthesis of complex organic compounds (Blank & Opatz, 2011).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2,5-dimethoxy-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O5S/c1-4-11-22-17-8-6-15(12-14(17)5-10-20(22)23)21-28(24,25)19-13-16(26-2)7-9-18(19)27-3/h6-9,12-13,21H,4-5,10-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YACYVSLWYHQKRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![dimethyl 1-[2-({[(4-fluorophenyl)amino]carbonyl}amino)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2480559.png)

![N-[Oxan-4-yl(phenyl)methyl]but-2-ynamide](/img/structure/B2480560.png)

![6-Methoxy-1H-pyrrolo[3,2-B]pyridine-2-carbaldehyde](/img/structure/B2480577.png)